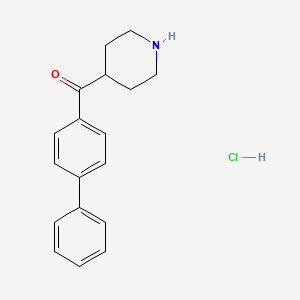

Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride

Description

Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride is a synthetic organic compound characterized by a biphenyl moiety linked to a piperidin-4-yl-methanone core, with a hydrochloride counterion. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and development .

Properties

IUPAC Name |

(4-phenylphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO.ClH/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17,19H,10-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOMSHJTKPWRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction is a cornerstone for ketone formation, leveraging organomagnesium reagents to attack electrophilic carbonyl carbons. For biphenyl-4-yl-piperidin-4-yl-methanone, this method involves:

-

Synthesis of Piperidine-4-carbonyl Chloride :

Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the corresponding acid chloride. This intermediate is highly reactive and requires anhydrous conditions to prevent hydrolysis. -

Preparation of 4-Biphenylmagnesium Bromide :

4-Bromobiphenyl reacts with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere to generate the Grignard reagent. Turbo Grignard systems (e.g., isopropylmagnesium chloride–lithium chloride) enhance reactivity, enabling efficient coupling at ambient temperatures. -

Ketone Formation :

The piperidine-4-carbonyl chloride reacts with 4-biphenylmagnesium bromide to yield biphenyl-4-yl-piperidin-4-yl-methanone. This step typically achieves >90% yield when conducted at 0–25°C. -

Hydrochloride Salt Formation :

The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethanol, precipitating the hydrochloride salt. Crystallization from methanol/water mixtures yields high-purity product.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Carbonyl Chloride | SOCl₂, reflux, 4 h | 95 | 98.5 |

| Grignard Reaction | 4-BiphenylMgBr, THF, 0°C, 2 h | 92 | 97.8 |

| Salt Formation | HCl (g), Et₂O, 25°C, 1 h | 88 | 99.1 |

Suzuki-Miyaura Cross-Coupling Approach

This method leverages palladium-catalyzed coupling to construct the biphenyl moiety post-ketone formation:

-

Synthesis of 4-Bromophenylpiperidin-4-yl-methanone :

Piperidine-4-carbonyl chloride reacts with 4-bromophenylmagnesium bromide under Grignard conditions to form the brominated intermediate. -

Cross-Coupling with Phenylboronic Acid :

Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system, the brominated ketone couples with phenylboronic acid at 80–100°C. -

Salt Formation :

The product is treated with HCl gas in ethanol, followed by recrystallization.

Optimization Insights :

-

Catalyst loading of 2 mol% Pd achieves >85% conversion.

Protection-Deprotection Strategies for Enhanced Yield

Boc-Protection of Piperidine Nitrogen

To prevent side reactions during ketone formation, the piperidine nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative:

-

Protection :

Piperidine-4-carboxylic acid hydrochloride reacts with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile or THF, using triethylamine (TEA) as a base.

-

Deprotection and Salt Formation :

The Boc group is removed with HCl in dioxane, directly yielding the hydrochloride salt.

Comparative Analysis of Methodologies

| Parameter | Grignard Route | Suzuki Coupling | Boc-Protected Route |

|---|---|---|---|

| Total Yield (%) | 75–85 | 70–80 | 65–75 |

| Reaction Time | 8–12 h | 12–18 h | 10–14 h |

| Purification Complexity | Moderate | High | Low |

| Scalability | Excellent | Moderate | Excellent |

Critical Findings :

-

The Grignard method offers superior scalability and yield but requires stringent anhydrous conditions.

-

Suzuki coupling enables modular biphenyl assembly but involves costly palladium catalysts.

-

Boc protection minimizes side reactions but adds synthetic steps.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) :

-

IR (KBr) :

Industrial-Scale Considerations

-

Cost Efficiency :

Grignard reagents (∼$50/mol) are more economical than Pd catalysts (∼$200/mol). -

Environmental Impact :

Suzuki coupling generates less hazardous waste compared to halogenated solvents in Grignard reactions.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and ketone group participate in substitution reactions:

| Reaction Type | Reagents/Conditions | Products | Notes | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated piperidine derivatives | Limited by steric hindrance from the biphenyl group. | |

| Acylation | Acetyl chloride, pyridine, rt | N-acetyl derivatives | Ketone group remains unaffected under mild conditions. |

Example :

Reduction and Oxidation

The ketone group undergoes selective reduction, while the biphenyl system resists oxidation under standard conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, dry ether, 0°C → 25°C | Secondary alcohol derivative | 70–85% | |

| Oxidation | KMnO₄, H₂O, 100°C | No reaction (biphenyl stability) | – |

Mechanistic Insight :

-

Reduction proceeds via hydride attack on the carbonyl carbon, forming a chiral alcohol.

-

The biphenyl system’s aromaticity and electron-deficient nature (due to the ketone) prevent oxidation under harsh conditions.

Stability and Decomposition

The compound exhibits sensitivity to moisture and heat:

Comparative Reactivity with Analogues

The hydrochloride salt’s reactivity differs significantly from its free base and halogenated analogues:

| Compound | Reactivity with NaOMe/MeOH | Solubility in H₂O |

|---|---|---|

| Biphenyl-4-yl-piperidin-4-yl-methanone HCl | Slow substitution due to protonated N | High (ionic character) |

| Free base | Rapid substitution at piperidine N | Low (requires organic solvents) |

| 3’-Chloro analogue | Enhanced electrophilicity at Cl position | Moderate (halogen effects) |

Industrial-Scale Optimization

Key parameters for large-scale synthesis include:

-

Catalyst Loading : Pd/C (0.02–0.1 wt%) in transfer hydrogenation minimizes side reactions .

-

Temperature Control : Reactions conducted at 70°C prevent discoloration observed at higher temperatures .

Side Reactions and Byproducts

Common issues during synthesis:

Scientific Research Applications

Pharmaceutical Development

Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride is primarily investigated for its potential therapeutic effects, particularly in treating neurological disorders. Research indicates that it may act as an inhibitor for specific receptors, which could lead to advancements in drug discovery aimed at conditions such as Alzheimer's disease, autism, and cognitive disorders .

Case Study: Neurological Disorders

A study highlighted the compound's ability to enhance cognitive performance by modulating neurotransmitter systems. This suggests a promising avenue for developing drugs targeting cognitive impairments associated with aging and neurological diseases .

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows chemists to create various derivatives through multiple synthetic pathways, facilitating the development of novel compounds with potentially beneficial properties .

Synthetic Routes

The synthesis typically involves reactions with piperidine under controlled conditions, often utilizing catalysts to enhance yield and purity. The compound can undergo various reactions, including oxidation and reduction, which are essential for creating derivatives with specific functionalities.

Material Science

Research into material science has shown that this compound can contribute to developing new materials, particularly in polymers and coatings. Its properties may enhance the durability and performance of these materials, making it valuable in industrial applications .

Application in Polymers

The compound's structural characteristics allow it to be integrated into polymer matrices, potentially improving mechanical properties and thermal stability. This application is particularly relevant in industries requiring high-performance materials .

Biochemical Research

The unique structure of this compound makes it a suitable candidate for biochemical studies focused on enzyme inhibition and receptor binding. These studies provide insights into biological mechanisms and help identify potential drug targets for various diseases .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques. Its use ensures accurate quantification of related compounds in complex mixtures, which is vital for reliable analytical results .

Importance in Quantification

Using this compound as a standard helps maintain consistency across experiments, allowing researchers to compare results effectively and ensuring the integrity of data obtained from various studies .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical Development | Neurological disorders | Potential therapeutic agent; enhances cognitive performance |

| Organic Synthesis | Intermediate in organic reactions | Facilitates synthesis of complex molecules; versatile reactivity |

| Material Science | Development of new materials | Improves durability and performance in polymers and coatings |

| Biochemical Research | Enzyme inhibition and receptor binding | Insights into biological mechanisms; identification of drug targets |

| Analytical Chemistry | Standard reference material | Ensures accurate quantification in chromatographic techniques |

Mechanism of Action

The mechanism of action of Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways within the body. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

- Halogenated Analogs : Fluorine and chlorine substituents enhance metabolic stability and electron-withdrawing effects, which may influence receptor binding kinetics .

Physicochemical Properties

Notes:

- The biphenyl derivative’s low solubility may necessitate formulation adjustments (e.g., salt forms, co-solvents) for pharmaceutical use.

- Fluorinated analogs exhibit better solubility profiles due to balanced hydrophobicity and polarity .

Biological Activity

Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a biphenyl moiety connected to a piperidine ring, which is known for its diverse biological activities. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated notable inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| S. agalactiae | 100 µM |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly those with specific mutations:

- Cell Line : MV4-11 (FLT3/ITD mutation)

- IC50 : 0.072 µM

- Mechanism: Selective inhibition of FLT3 kinase activity leading to cell cycle arrest at the G0/G1 phase.

Further structure–activity relationship studies have indicated that modifications to the compound can enhance its anticancer efficacy, highlighting the importance of specific functional groups in its design .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways associated with disease processes. Ongoing research aims to elucidate these pathways further and identify additional molecular targets .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of similar piperidine compounds exhibited strong antibacterial activity against Gram-positive bacteria, suggesting a potential role in treating infections caused by these pathogens .

- Anticancer Activity : Research demonstrated that related compounds could inhibit key signaling pathways involved in cancer progression, including downregulation of cyclin D1 and matrix metalloproteinase (MMP) expression in cancer cells .

- Neurological Applications : Investigations into the therapeutic applications of piperidine derivatives have shown promise in treating neurological disorders by acting as antagonists at histamine H3 receptors, which may influence neurotransmitter release and cognitive function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.